5-[(Dimethylamino)methyl]-2-furoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-[(Dimethylamino)methyl]-2-furoic acid involves various methods, including the Vilsmeier-Haak reaction to introduce functional groups into the furan ring. For example, 2(5H)-furanone reacts with the Vilsmeier-Haak-Arnold reagent, leading to products that can undergo further transformation into structurally complex furans (Krapivin et al., 1999). Additionally, controlled Birch reduction and esterification processes are used to synthesize 5-substituted-2,5-dihydro-2-furoic acids, showcasing the diverse synthetic routes available for modifying furan derivatives (Masamune, Ono, & Matsue, 1975).
Scientific Research Applications
Photoisomerization and Synthesis Applications
- 5,5-Dimethyl-2(5H)-furanone synthesis through photochemically induced lactonization of related compounds has been described, showing applications in chemical synthesis processes (Biot, Keukeleire, & Verzele, 2010).
Structural and Chemical Properties
- Studies on sterically strained conjugated systems containing trisubstituted furan rings, including compounds similar to 5-[(Dimethylamino)methyl]-2-furoic acid, have elucidated their structural characteristics and nonclassical deformations (Крапивин et al., 2013).
Fluorescence and Solubility Studies
- Research on the synthesis of fluorescent compounds, including derivatives of this compound, has shown their potential in creating highly fluorescent and water-soluble substances (Boobalan, Imran, & Nagarajan, 2012).
Interaction with Electron and Proton Transfer
- The impact of carboxylation on the stability of the furan ring in related compounds, including the dissociation behavior upon electron attachment, provides insights into chemical reactivity and stability (Zawadzki, Luxford, & Kočišek, 2020).
Corrosion Inhibition
- Some derivatives of this compound have been explored as potential corrosion inhibitors for mild steel in acidic solutions, highlighting their application in materials science (Khaled, 2006).
Chemical Conversion and Catalysis
- The conversion of related furan compounds to valuable chemicals through catalytic processes indicates potential applications in biomass conversion and renewable chemical production (Yang, Xia, Liu, & Wang, 2017).
Biocatalysis for Sustainable Chemistry
- Biocatalytic methods for producing furandicarboxylic acid from related compounds, including 2-furoic acid, highlight the potential of these compounds in sustainable chemistry and bioprocessing (Yuan et al., 2019).
Mechanism of Action
Target of Action
It is known that similar compounds, such as benzofuran derivatives, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Similar compounds have been found to exhibit cytotoxic properties, indicating potential antiviral or anticancer activity .
Biochemical Pathways
The compound’s potential antiviral or anticancer activity suggests it may interact with pathways related to cell proliferation and viral replication .
Result of Action
Similar compounds have shown cytotoxic effects, suggesting that this compound may also induce cell death in certain contexts .
properties
IUPAC Name |
5-[(dimethylamino)methyl]furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-9(2)5-6-3-4-7(12-6)8(10)11/h3-4H,5H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPIDIFMBNAYOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355571 | |
Record name | 5-[(Dimethylamino)methyl]furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
86649-59-4 | |
Record name | 5-[(Dimethylamino)methyl]furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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